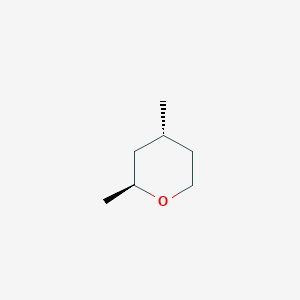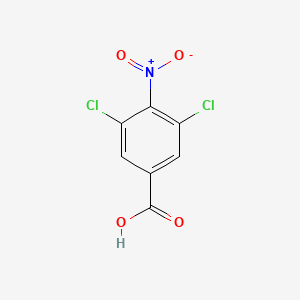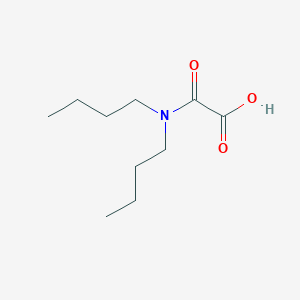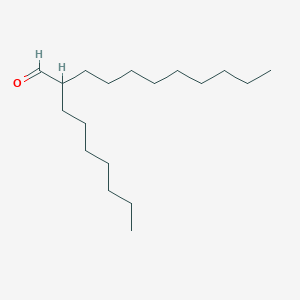
lithium;1,4-dimethylbenzene-6-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1,4-dimethylbenzene-6-ide is an organometallic compound that combines lithium with a benzene ring substituted with two methyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium;1,4-dimethylbenzene-6-ide typically involves the reaction of 1,4-dimethylbenzene (also known as p-xylene) with a lithium reagent. One common method is the deprotonation of 1,4-dimethylbenzene using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
C6H4(CH3)2+n-BuLi→C6H4(CH3)2Li+n-BuH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1,4-dimethylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoquinones.
Reduction: It can be reduced to form cyclohexadiene derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium in liquid ammonia (Birch reduction) is often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Benzoquinones
Reduction: 1,4-cyclohexadiene
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
Lithium;1,4-dimethylbenzene-6-ide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of lithium;1,4-dimethylbenzene-6-ide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom enhances the nucleophilicity of the benzene ring, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium;1,3-dimethylbenzene-6-ide
- Lithium;1,2-dimethylbenzene-6-ide
- Lithium;1,4-diethylbenzene-6-ide
Uniqueness
Lithium;1,4-dimethylbenzene-6-ide is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the methyl groups affects the electronic distribution in the benzene ring, making it distinct from other similar compounds.
Propiedades
Número CAS |
64472-36-2 |
|---|---|
Fórmula molecular |
C8H9Li |
Peso molecular |
112.1 g/mol |
Nombre IUPAC |
lithium;1,4-dimethylbenzene-6-ide |
InChI |
InChI=1S/C8H9.Li/c1-7-3-5-8(2)6-4-7;/h3-5H,1-2H3;/q-1;+1 |
Clave InChI |
CYYLTJRXIHZVEQ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=C[C-]=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



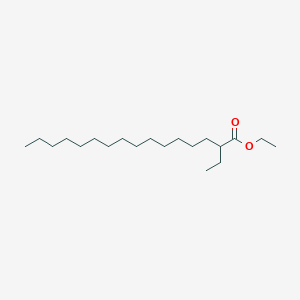
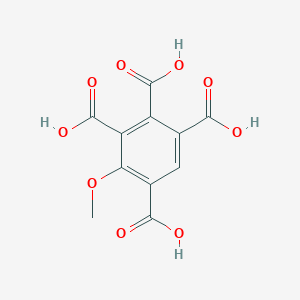
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
